2,6-diphenylfuro[2,3-f][1]benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diphenylfuro[2,3-f][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O2/c1-3-7-15(8-4-1)19-11-17-13-22-18(14-21(17)23-19)12-20(24-22)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHGBWBEBOMJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(O4)C5=CC=CC=C5)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 2,6 Diphenylfuro 2,3 F 1 Benzofuran Core and Its Structural Analogues
Strategies for the Construction of Furobenzofuran Skeletons
The assembly of the furobenzofuran core can be envisioned through several strategic approaches, primarily involving the sequential or concerted formation of the two furan (B31954) rings fused to a central benzene (B151609) ring. These strategies can be broadly categorized into intramolecular cyclization, intermolecular annulation, and one-pot or multi-component reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for the synthesis of fused heterocyclic systems, often providing high regioselectivity. For the construction of a furobenzofuran skeleton, this could involve the cyclization of a suitably substituted benzofuran (B130515) precursor. One plausible approach involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. This method has been successfully applied to the synthesis of fused furan ring systems and benzofurans. nih.gov The strategy involves the deprotonation of an acyloxy sulfone, leading to intramolecular cyclization and subsequent dehydration and double bond isomerization to yield the fused furan ring. nih.gov
Another potential intramolecular route could involve the palladium-catalyzed oxidative cyclization of precursors such as substituted phenols. nih.gov For instance, a sequential reaction involving Friedel-Crafts alkylation of phenols with cinnamyl alcohols followed by a Pd(II)-catalyzed oxidative annulation of the resulting o-cinnamyl phenols can furnish functionalized 2-benzyl benzofurans. nih.gov Adapting such a strategy to a benzofuran starting material bearing an appropriate side chain could lead to the formation of the second furan ring.
Intermolecular Annulation Reactions
Intermolecular annulation reactions offer a convergent approach to the furobenzofuran skeleton, where two or more components come together to form the fused ring system. A notable example, although for a different isomer, is the synthesis of furo[3,4-b]benzofurans starting from coumarin. rsc.org This methodology could potentially be adapted to target the furo[2,3-f] Current time information in Oskarshamn, SE.benzofuran core by selecting appropriately substituted starting materials.
Cascade reactions, which involve a sequence of intramolecular and intermolecular events, are particularly efficient for building complex molecular architectures. For instance, a cascade reaction involving a [2+2] annulation of dimethylformamide with an aryne followed by trapping with a sulfur ylide has been used to synthesize 2-aroyl benzofurans. organic-chemistry.org Such cascade strategies, if designed with appropriate precursors, could potentially lead to the formation of the furobenzofuran system in a single operation.
One-Pot and Multi-Component Synthetic Protocols
One-pot and multi-component reactions are highly desirable in organic synthesis due to their efficiency and atom economy. A one-pot, three-component synthesis of 2-methyl-3-aminobenzofurans has been reported, showcasing the power of this approach for constructing substituted benzofurans. nih.gov The development of a multi-component reaction that assembles the furo[2,3-f] Current time information in Oskarshamn, SE.benzofuran core would be a significant advancement. Such a reaction could conceivably involve a suitably substituted phenol, an aldehyde, and a third component that provides the atoms for the second furan ring.
Microwave-assisted multi-component procedures have also been developed for the rapid synthesis of substituted benzofuran-2-carboxamides from commercially available starting materials. nih.gov This highlights the potential for using non-conventional energy sources to drive the formation of complex heterocyclic systems in an efficient manner.
Precursor Design and Chemical Transformations for Diaryl-Substituted Furobenzofurans
The introduction of the 2,6-diphenyl substituents onto the furo[2,3-f] Current time information in Oskarshamn, SE.benzofuran core requires careful consideration of precursor design and the choice of chemical transformations. These substituents can either be installed on the precursors before the construction of the heterocyclic core or introduced onto the pre-formed furobenzofuran skeleton.
Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Gold, Silver)
Metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly for the synthesis of aryl-substituted heterocycles.
Palladium Catalysis: Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used for the arylation of heterocyclic systems. For instance, a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids provides a route to 2-aroyl benzofurans. rsc.org Similarly, the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization, yields 2,3-disubstituted benzofurans. organic-chemistry.org These methods could be adapted to introduce phenyl groups at the desired positions of the furobenzofuran precursors.
Copper Catalysis: Copper-catalyzed reactions also play a significant role in benzofuran synthesis. A ligand-free CuBr-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes is a known method for preparing benzofurans. organic-chemistry.org One-pot reactions involving copper catalysts have been developed for the synthesis of functionalized benzofurans from acyl chlorides, phosphorus ylides, and o-iodophenols. organic-chemistry.org
Gold and Silver Catalysis: Gold and silver catalysts have also been employed in the synthesis of benzofurans. A gold(I) complex can catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters to produce 3-iodo-2-acyl benzofurans. organic-chemistry.org
| Catalyst System | Reaction Type | Application in Diaryl-Substituted Furobenzofuran Synthesis |
| Palladium(0) or Palladium(II) | Suzuki, Heck, Sonogashira Coupling | Introduction of phenyl groups onto benzofuran precursors or the final furobenzofuran core. |
| Copper(I) or Copper(II) | Coupling/Cyclization, Annulation | Formation of the benzofuran ring with a phenyl substituent already in place. |
| Gold(I) or Gold(III) | Cycloisomerization | Potential for constructing the furan rings of the furobenzofuran system. |
| Silver(I) | Co-catalyst in various couplings | Enhancing the efficiency of other metal-catalyzed reactions for arylation. |
Metal-Free Cyclization Techniques Utilizing Hypervalent Iodine Reagents and Oxidative Processes
In recent years, there has been a growing interest in the development of metal-free synthetic methods. Hypervalent iodine reagents have emerged as powerful tools for oxidative cyclizations.
A convenient metal-free cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans and 2-arylnaphthofurans is mediated by stoichiometric (diacetoxyiodo)benzene. organic-chemistry.org An iodine(III)-catalyzed version of this oxidative cyclization has also been developed using a catalytic amount of a hypervalent iodine reagent in the presence of a stoichiometric oxidant. organic-chemistry.org These methods are particularly relevant for the synthesis of 2,6-diphenylfuro[2,3-f] Current time information in Oskarshamn, SE.benzofuran, as they directly install an aryl group at the 2-position of a benzofuran ring system.
Tandem oxidative coupling and cyclization reactions provide another metal-free avenue to substituted benzofurans. For example, the PIDA-mediated tandem in situ oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones has been used to prepare 5-hydroxybenzofurans. thieme-connect.deresearchgate.net A de novo synthesis of benzofurans from 2-hydroxy-1,4-diones has also been achieved through a trifluoroacetic acid-catalyzed cyclization/oxidative aromatization cascade reaction. rsc.org
| Reagent/Method | Reaction Type | Application in Diaryl-Substituted Furobenzofuran Synthesis |
| (Diacetoxyiodo)benzene (PIDA) | Oxidative Cyclization | Formation of a 2-phenylfuran (B99556) ring fused to a benzofuran core. |
| PIDA-mediated tandem reaction | Oxidative Coupling/Cyclization | Construction of the benzofuran portion with potential for subsequent arylation. |
| TFA-catalyzed cascade reaction | Cyclization/Oxidative Aromatization | De novo synthesis of a substituted benzofuran ring as a precursor to the furobenzofuran system. |
Rearrangement Pathways in Furobenzofuran Formation
The direct formation of the furo[2,3-f] nih.govbenzofuran skeleton via a classical molecular rearrangement is not a commonly documented pathway. Instead, the assembly of this fused system typically proceeds through sequential cyclization reactions. However, rearrangement reactions are instrumental in the synthesis of key precursors, particularly in establishing the substituted benzofuran core required for subsequent annulation.
One notable example is the Meerwein rearrangement, which facilitates the synthesis of 2-arylbenzofurans, a core component of the target molecule. This process begins with 2-methoxychalcone epoxides, which, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), undergo rearrangement followed by deformylation in a one-pot reaction to yield 2-methoxydeoxybenzoins. These intermediates are then subjected to intermolecular cyclodehydration, for instance with hydrobromic acid (HBr), to afford the final 2-arylbenzofuran structure in high yields. nih.gov This strategic rearrangement efficiently positions the necessary aryl group at the 2-position of the benzofuran ring, which is a crucial step toward molecules like 2,6-diphenylfuro[2,3-f] nih.govbenzofuran.
While tandem or domino reactions are the primary routes to the final fused ring system, they are mechanistically distinct from rearrangements. These sequences involve a series of reactions where each subsequent step occurs on the functionality generated in the preceding one, without the intramolecular migration of an atom or group that characterizes a true rearrangement.
Sustainable Synthetic Routes and Green Chemistry Considerations in Furobenzofuran Synthesis
The principles of green chemistry, which promote the reduction of waste, use of safer chemicals, and energy efficiency, are increasingly influencing the synthesis of complex heterocycles. While specific green routes for 2,6-diphenylfuro[2,3-f] nih.govbenzofuran are not extensively detailed, methodologies developed for the synthesis of the core benzofuran ring highlight key sustainable strategies that are applicable.
Catalyst-Free Synthesis: A significant advancement in green chemistry is the development of reactions that proceed efficiently without the need for transition metal catalysts, which are often expensive, toxic, and require challenging removal from the final product. One such approach involves the cascade reaction between salicylaldehydes and nitroepoxides using potassium carbonate as a simple base in dimethylformamide (DMF), yielding various benzofuran derivatives. acs.org Another catalyst-free method is the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides in acetonitrile, which forms tricyclic benzofuran derivatives. nih.gov These methods reduce reliance on heavy metals and simplify purification processes.
Multi-component Reactions (MCRs): MCRs are inherently green as they combine three or more reactants in a single step, leading to high atom economy, reduced solvent waste, and shorter reaction times. A notable example is the microwave-assisted, one-pot, three-component synthesis of benzofuran-2-carboxamides from 2'-hydroxyacetophenones, aldehydes, and isocyanides. kcl.ac.uk This catalyst-free procedure provides highly functionalized benzofurans in extremely short reaction times, showcasing a highly efficient and sustainable pathway. kcl.ac.uk
Green Solvents and Conditions: The choice of solvent is a critical factor in the environmental impact of a synthetic process. An environmentally benign approach for benzofuran synthesis utilizes a deep eutectic solvent (DES), such as choline (B1196258) chloride-ethylene glycol, as the reaction medium. nih.gov This solvent is biodegradable, has low toxicity, and can be recycled. Additionally, performing reactions under neat (solvent-free) conditions, as seen in the triethylamine-catalyzed Rap–Stoermer reaction between salicylaldehydes and α-haloketones, represents another effective green strategy. nih.gov
| Green Strategy | Reaction Type | Key Reactants | Conditions | Green Advantage | Reference |
|---|---|---|---|---|---|
| Catalyst-Free | Cascade Reaction | Salicylaldehydes & Nitroepoxides | K₂CO₃, DMF, 110 °C | Avoids transition metal catalysts, simple reagents. | acs.org |
| Multi-component Reaction | One-pot, Three-component | 2'-Hydroxyacetophenones, Aldehydes, Isocyanides | Microwave Irradiation, 140 °C | High atom economy, reduced waste, rapid synthesis. | kcl.ac.uk |
| Green Solvent | One-pot Synthesis | o-Hydroxy aldehydes, Amines, Alkynes | CuI, Choline chloride-ethylene glycol (DES) | Use of a biodegradable, low-toxicity solvent. | nih.gov |
| Solvent-Free | Rap–Stoermer Reaction | Salicylaldehydes & α-Haloketones | Triethylamine (catalyst and base), Neat | Eliminates solvent waste, energy efficient. | nih.gov |
Mechanistic Investigations of Furo[2,3-f]nih.govbenzofuran Ring Formation Reactions
The formation of the furo[2,3-f] nih.govbenzofuran ring system is a complex process that typically involves the sequential construction of the two heterocyclic rings. The mechanism often relies on palladium-catalyzed domino or tandem reactions, which are powerful tools for building molecular complexity in a single operation.
A plausible mechanistic pathway begins with the formation of a 2,3-disubstituted benzofuran intermediate. This can be achieved through various palladium-catalyzed cross-coupling and cyclization sequences. For instance, a domino Heck/cross-coupling reaction can be employed to construct furan-linked dihydrobenzofurans. rsc.org The catalytic cycle for such a transformation generally involves several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide (e.g., an o-iodophenol derivative).
Carbopalladation: The resulting arylpalladium(II) species undergoes intramolecular carbopalladation with a tethered alkene or alkyne.
Coupling/Further Reaction: The newly formed organopalladium intermediate can then engage in a subsequent cross-coupling reaction. For example, it can react with a non-diazo carbene precursor, leading to the formation of a second C-C bond and the furan ring. rsc.org
Reductive Elimination/Catalyst Regeneration: The final product is released through reductive elimination, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Once a suitably functionalized benzofuran is formed (e.g., a 6-hydroxy-2-phenylbenzofuran with an adjacent reactive site), a second intramolecular cyclization can be initiated to construct the fused furan ring. This second cyclization could proceed via several established benzofuran-forming mechanisms, such as an intramolecular O-arylation or a Sonogashira coupling followed by cyclization if an alkyne is present. nih.govorganic-chemistry.org
In a related palladium-catalyzed domino cycloisomerization/condensation reaction used to form other polyheterocycles, the mechanism is initiated by the cycloisomerization of an alkynoic acid to an enol lactone intermediate. mdpi.com This highly reactive intermediate is then attacked by a nucleophile, triggering a cascade of condensation and cyclization steps to form the final fused ring system. mdpi.com A similar sequence, starting with a functionalized benzofuran, could conceivably lead to the furo[2,3-f] nih.govbenzofuran core.
| Mechanistic Step | Description | Catalyst/Reagent Role |
|---|---|---|
| Oxidative Addition | The active Pd(0) catalyst inserts into a carbon-halide bond of the substrate. | Forms the initial organopalladium(II) complex. |
| Migratory Insertion / Carbopalladation | An alkene or alkyne inserts into the palladium-carbon bond, forming a new C-C bond and a new organopalladium intermediate. | Key step for intramolecular cyclization and ring formation. |
| Concerted Metalation-Deprotonation (CMD) | A C-H bond is activated and cleaved with the assistance of a base, forming a palladacycle. This is common in direct C-H functionalization. | Enables C-H activation pathways for cyclization. |
| Reductive Elimination | Two groups on the palladium center are coupled and eliminated, forming the final product and regenerating the Pd(0) catalyst. | Final bond-forming step and catalyst turnover. |
| β-Hydride Elimination | A hydrogen atom on a carbon β to the palladium is eliminated, forming an alkene and a palladium-hydride species. Often a competing pathway. | Can lead to isomerization or alternative products. |
Computational and Theoretical Studies on the Electronic and Structural Properties of 2,6 Diphenylfuro 2,3 F 1 Benzofuran
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular properties at a manageable computational cost. Functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-31G(d,p) are commonly employed to achieve a balance between accuracy and efficiency in studying organic conjugated molecules, including benzofuran (B130515) derivatives.
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the coordinates of the atoms to find the arrangement with the lowest possible energy on the potential energy surface. For 2,6-diphenylfuro[2,3-f] nih.govbenzofuran, a key structural feature is the orientation of the two phenyl rings relative to the rigid, planar furo[2,3-f] nih.govbenzofuran core.
Conformational analysis reveals that while the central furobenzofuran moiety is largely planar, the phenyl substituents are typically twisted out of this plane to minimize steric hindrance. The dihedral angle between the plane of the phenyl rings and the core heterocyclic system is a critical parameter determined during optimization. This twist angle influences the degree of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties. A pseudo-planar geometry suggests a higher degree of conjugation, whereas a larger twist angle would disrupt it. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.
Table 1: Illustrative Optimized Geometric Parameters for a Furobenzofuran Core (DFT/B3LYP)
| Parameter | Bond | Typical Calculated Value |
| Bond Length | C-C (aromatic) | 1.39 - 1.42 Å |
| Bond Length | C-O (furan) | 1.36 - 1.38 Å |
| Bond Angle | C-O-C (furan) | ~106° |
| Bond Angle | C-C-C (benzene) | ~120° |
| Dihedral Angle | Phenyl-Core | 15° - 40° |
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.
For 2,6-diphenylfuro[2,3-f] nih.govbenzofuran, the HOMO is typically delocalized across the entire π-conjugated system, including the central core and the phenyl rings. The LUMO is similarly delocalized. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule can be easily excited, which is characteristic of compounds with potential applications in organic electronics. DFT calculations provide reliable predictions of these energy levels. A smaller HOMO-LUMO gap generally corresponds to a red-shift (longer wavelength) in the absorption spectrum. mdpi.com
Table 2: Representative Frontier Orbital Energies for Phenyl-Substituted Benzofuran Derivatives
| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Diphenyl-benzofuran | -5.8 to -6.4 | -1.8 to -2.5 | 3.3 to 4.1 |
| Furobenzofuran | -5.5 to -6.2 | -2.0 to -2.7 | 3.0 to 3.8 |
Note: These are typical ranges found in the literature for similar compounds and serve as an illustration.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is a powerful tool for predicting the ultraviolet-visible (UV-Vis) absorption and emission spectra of organic compounds. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax).
For 2,6-diphenylfuro[2,3-f] nih.govbenzofuran, the primary electronic transition responsible for the lowest-energy absorption band is typically the HOMO→LUMO transition. researchgate.net The calculated absorption spectrum can be compared with experimental data to validate the computational method. Furthermore, by optimizing the geometry of the first excited state, it is possible to predict the emission wavelength (fluorescence), providing a complete picture of the molecule's photophysical behavior. researchgate.net These predictions are invaluable for designing new materials with specific optical properties, such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Table 3: Example of Predicted Spectroscopic Data using TD-DFT
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 350 - 390 | > 0.5 | HOMO → LUMO |
| S0 → S2 | 290 - 330 | > 0.2 | HOMO-1 → LUMO |
Note: Values are illustrative for extended π-systems based on furobenzofuran.
Molecular Dynamics Simulations for Aggregation Behavior and Intermolecular Forces
While DFT is excellent for studying single molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a collection of molecules over time. This technique is particularly useful for understanding aggregation, which is driven by non-covalent intermolecular forces. For a molecule like 2,6-diphenylfuro[2,3-f] nih.govbenzofuran, with its large, flat aromatic surface, π-π stacking is a dominant intermolecular interaction. nih.govresearchgate.net
MD simulations model the atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of every atom can be tracked over time. These simulations, often performed in a simulated solvent, can predict how individual molecules self-assemble. The results can reveal preferred stacking geometries (e.g., parallel-displaced vs. sandwich), calculate binding energies between molecules, and provide insights into the formation of larger aggregates or crystal packing. nih.govnih.gov Understanding these forces is critical for controlling the solid-state morphology of materials, which profoundly impacts their performance in electronic devices.
Quantitative Structure-Property Relationships (QSPR) Modeling for Furobenzofuran Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest (e.g., solubility, electronic properties, or biological activity). researchgate.net For furobenzofuran derivatives, QSPR can be used to predict the properties of new, unsynthesized compounds, thereby guiding synthetic efforts toward molecules with desired characteristics.
The process begins by calculating a set of numerical parameters, known as molecular descriptors, for a series of related molecules. These descriptors are often derived from DFT calculations and can include electronic properties (HOMO/LUMO energies, dipole moment), steric properties (molecular volume, surface area), and topological indices. nih.gov A mathematical model is then built using statistical methods like Multiple Linear Regression (MLR) or Principal Component Analysis (PCA) to establish a correlation between the descriptors and the observed property. nih.gov This model can then be used to predict the properties of new derivatives, accelerating the discovery of novel functional materials.
Table 4: Common Molecular Descriptors Used in QSPR Studies
| Descriptor Category | Examples |
| Electronic | HOMO Energy, LUMO Energy, Energy Gap, Dipole Moment, Polarizability |
| Steric/Topological | Molecular Weight, Molecular Volume, Surface Area, Number of Rotatable Bonds |
| Thermodynamic | Hydration Energy, LogP (Partition Coefficient) |
Photophysical Properties of 2,6 Diphenylfuro 2,3 F 1 Benzofuran in Diverse Environments
Absorption and Emission Spectral Characteristics
The electronic absorption and emission spectra of 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran (B130515) are governed by the extended π-conjugated system formed by the fused furo-benzofuran core and the appended phenyl rings. In analogous benzofuran-containing molecules, the absorption spectra typically exhibit well-defined bands corresponding to π → π* electronic transitions. For instance, studies on other benzofuran derivatives show primary absorption bands in the UV region, often with shoulders extending into the visible range, which is indicative of a complex electronic structure with multiple accessible excited states. researchgate.netscispace.com The presence of the fused ring system in 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran is expected to lead to a bathochromic (red) shift in the absorption maximum compared to simpler benzofuran structures, due to the increased degree of conjugation. scispace.com
The emission spectrum is anticipated to show a distinct band in the visible region. The exact emission wavelength and its profile are highly sensitive to the molecular environment. In push-pull distyryl furan (B31954) and benzofuran derivatives, the emission properties are strongly influenced by solvent polarity, a phenomenon known as solvatochromism. rsc.orgresearchgate.net It is therefore expected that 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran would exhibit similar behavior, with emission maxima shifting to longer wavelengths (a red shift) as the polarity of the solvent increases. This is due to the stabilization of a more polar excited state in polar solvents.
| Property | Expected Characteristic | Rationale (Based on Analogous Compounds) |
| Absorption Maximum (λabs) | UV-Visible region | π → π* transitions in the extended conjugated system. researchgate.netscispace.com |
| Emission Maximum (λem) | Visible region | Radiative decay from the first excited singlet state. |
| Solvatochromism | Pronounced red shift in emission with increasing solvent polarity | Stabilization of a polar excited state. rsc.orgresearchgate.net |
Fluorescence Quantum Yields and Luminescence Efficiencies in Solution and Solid State
The fluorescence quantum yield (Φf), which measures the efficiency of the emission process, is a critical parameter. For 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran, this value is expected to vary significantly between the solution and solid states and to be dependent on the solvent environment.
In solution, the quantum yield of related push-pull benzofuran derivatives shows a complex relationship with solvent polarity. rsc.orgresearchgate.net Typically, in non-polar solvents, these molecules can be highly fluorescent. However, as solvent polarity increases, non-radiative decay pathways, such as internal conversion, can become more efficient, leading to a decrease in the fluorescence quantum yield. rsc.org This is often attributed to the stabilization of a charge-transfer state that has a greater propensity for non-radiative decay.
In the solid state, the luminescence efficiency can be either enhanced or quenched compared to the solution phase. Aggregation-caused quenching (ACQ) is a common phenomenon where close packing in the solid state leads to intermolecular interactions (e.g., π-π stacking) that create non-radiative decay channels. Conversely, some molecules exhibit Aggregation-Induced Emission (AIE), where emission is enhanced in the solid state. This will be discussed in more detail in section 5.5.
| State | Expected Quantum Yield (Φf) Behavior | Influencing Factors |
| Solution (Non-polar solvent) | Potentially high | Efficient radiative decay from the locally excited state. |
| Solution (Polar solvent) | Likely lower than in non-polar solvents | Increased rate of non-radiative decay via internal conversion from a stabilized charge-transfer state. rsc.org |
| Solid State | Variable (could be higher or lower than in solution) | Balance between restriction of intramolecular motion (enhancing emission) and intermolecular quenching effects. |
Stokes Shift Magnitude and its Correlation with Intramolecular Charge Transfer Mechanisms
The Stokes shift is the difference in energy (or wavelength) between the maxima of the absorption and emission spectra. A large Stokes shift is often indicative of a significant change in molecular geometry or electronic structure between the ground and excited states. For molecules like 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran, a substantial Stokes shift is anticipated, particularly in polar solvents.
This phenomenon is strongly linked to Intramolecular Charge Transfer (ICT). rsc.orgresearchgate.net Upon photoexcitation, an electron is redistributed from an electron-donating part of the molecule to an electron-accepting part. In the case of 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran, the fused heterocyclic core can act as a donor, and the phenyl substituents can influence the charge distribution. This ICT process leads to the formation of an excited state with a large dipole moment. rsc.org In polar solvents, the surrounding solvent molecules reorient to stabilize this polar excited state, lowering its energy. This stabilization process occurs on a timescale faster than fluorescence, meaning that emission occurs from this relaxed, lower-energy ICT state. The energy difference between the initially formed locally excited (LE) state (accessed via absorption) and the relaxed ICT state (from which emission occurs) results in a large Stokes shift. The magnitude of the Stokes shift is therefore expected to increase with solvent polarity, as observed in furocoumarins and other related systems. bohrium.comnih.gov
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of the excited state. For 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran, such studies would likely reveal complex decay kinetics, especially in polar solvents.
Based on studies of push-pull benzofurans, one would expect to observe multi-exponential fluorescence decays. rsc.orgresearchgate.net This complexity arises from the presence of multiple excited state species. Following excitation, the molecule is in a Franck-Condon or locally excited (LE) state. In polar environments, it can then rapidly convert to the more stable, solvated intramolecular charge transfer (CT) state. The timescale for this LE → CT conversion can be extremely fast, on the order of femtoseconds to picoseconds. rsc.orgresearchgate.net
The measured fluorescence lifetime (τf) would be characteristic of the emissive state, which is typically the longer-lived CT state in polar solvents. rsc.org The lifetime of this state would also be expected to vary with the solvent, reflecting changes in the rates of radiative and non-radiative decay. In non-polar solvents where the LE state is the primary emissive species, a different lifetime would be observed. Analyzing the decay kinetics across a range of solvents would allow for the deconvolution of the rate constants for ICT, radiative decay, and non-radiative decay processes.
Aggregation-Induced Emission (AIE) Phenomena and Solid-State Luminescence Enhancement
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation or in the solid state. rsc.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ). The AIE effect is typically attributed to the Restriction of Intramolecular Motion (RIM), such as rotations of phenyl groups.
Given the presence of multiple phenyl rings, 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran is a candidate for exhibiting AIE. In dilute solutions, the phenyl rings can undergo low-frequency rotational motions, which provide an efficient non-radiative pathway for the excited state to decay, thus quenching fluorescence. In the aggregated or solid state, these rotations are physically hindered. This "locking" of the molecular conformation blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thereby "turning on" the fluorescence. nih.gov
To test for AIE, one would typically study the fluorescence of the compound in solvent mixtures of varying quality, such as THF/water mixtures. AIE-active compounds show a dramatic increase in fluorescence intensity as the fraction of the poor solvent (water) increases, causing the molecules to aggregate. rsc.org Such an enhancement in solid-state luminescence would be a key indicator of AIE activity.
Electrochromic Behavior and Reversible Redox Processes
Electrochromism is the phenomenon where a material changes its optical properties (such as color) in response to an applied electrical potential. This property arises from the reversible oxidation and reduction (redox) reactions of the material. Molecules with extended π-systems that can be easily oxidized or reduced are often electrochromic.
While specific data for 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran is unavailable, its extended conjugated structure suggests it could possess electrochromic properties. The fused furo-benzofuran system is electron-rich and should be susceptible to oxidation. Applying an oxidative potential would remove an electron to form a radical cation (polaron), which would have new electronic transitions and thus absorb light at different wavelengths, leading to a color change. This process would be reversible upon applying a reductive potential to regenerate the neutral molecule. The stability of the radical cation and the reversibility of the redox process are key factors for practical applications. The phenyl substituents would also play a role in stabilizing the charged species.
Future Research Directions and Outlook for 2,6 Diphenylfuro 2,3 F 1 Benzofuran Chemistry
Development of Next-Generation Synthetic Strategies with Enhanced Atom Economy and Stereocontrol
Future synthetic efforts will likely focus on developing more efficient and sustainable methods for the preparation of 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran (B130515) and its derivatives. Key goals in this area include improving atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, and achieving high levels of stereocontrol, which is crucial for tuning the material's properties.
Current synthetic routes often involve multi-step processes with moderate yields. Next-generation strategies are expected to explore one-pot reactions and catalytic C-H activation/functionalization techniques. These approaches can significantly reduce the number of synthetic steps, minimize waste, and provide access to a wider range of functionalized derivatives. Furthermore, the development of stereoselective synthetic methods will be critical for producing enantiomerically pure furobenzofuran derivatives, which may exhibit unique chiroptical properties and self-assembly behaviors.
Rational Design of Furobenzofuran Derivatives for Tailored Optoelectronic and Sensing Performance
The optoelectronic properties of 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran can be fine-tuned by introducing various functional groups onto its core structure. The rational design of new derivatives with specific electron-donating or electron-withdrawing substituents is a key area for future research. This approach will enable the modulation of the compound's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tailoring its absorption, emission, and charge transport characteristics for specific applications.
For instance, derivatives with enhanced fluorescence quantum yields and specific emission wavelengths are highly sought after for applications in organic light-emitting diodes (OLEDs). Similarly, the design of furobenzofurans that exhibit significant changes in their optical or electronic properties upon interaction with specific analytes could lead to the development of highly sensitive and selective chemical sensors.
Table 1: Potential Functional Groups for Tailoring Optoelectronic Properties
| Functional Group Category | Example Groups | Potential Effect on Properties |
| Electron-Donating | Methoxy (-OCH3), Amino (-NH2), Alkyl | Increase HOMO energy level, Red-shift absorption/emission |
| Electron-Withdrawing | Cyano (-CN), Nitro (-NO2), Trifluoromethyl (-CF3) | Decrease LUMO energy level, Blue-shift absorption/emission |
| Extended Conjugation | Phenyl, Thienyl, Pyridyl | Broaden absorption spectra, Enhance charge transport |
Advanced Characterization Techniques for Unveiling Complex Structure-Property Relationships
A deeper understanding of the relationship between the molecular structure of 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran derivatives and their macroscopic properties is essential for their rational design. Future research will increasingly rely on a combination of advanced characterization techniques to probe these complex relationships.
Techniques such as single-crystal X-ray diffraction will continue to be crucial for determining the precise molecular and packing structures. In addition, advanced spectroscopic methods, including transient absorption and time-resolved fluorescence spectroscopy, will provide insights into the dynamics of excited states, which are fundamental to the performance of optoelectronic devices. Scanning probe microscopy techniques, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), will be employed to visualize the morphology and self-assembly of thin films at the nanoscale.
Integration of 2,6-Diphenylfuro[2,3-f]researchgate.netbenzofuran into Novel Organic Electronic Device Architectures
The promising electronic and optical properties of 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran make it a strong candidate for integration into a variety of organic electronic devices. While initial studies may focus on its use as an active material in OLEDs and organic field-effect transistors (OFETs), future research will likely explore its potential in more advanced and novel device architectures.
This includes its application in organic photovoltaics (OPVs), where its broad absorption and good charge transport properties could be beneficial. Furthermore, its potential use in organic lasers, photodetectors, and memory devices warrants investigation. The development of solution-processing techniques for depositing high-quality thin films of furobenzofuran derivatives will be a critical step towards the fabrication of low-cost, large-area, and flexible electronic devices.
Synergistic Approaches Combining Experimental Synthesis and Advanced Computational Modeling
The synergy between experimental synthesis and computational modeling will be a powerful driver of innovation in the field of 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran chemistry. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure, optical properties, and charge transport characteristics of new derivatives before they are synthesized. This computational pre-screening can help to prioritize synthetic targets and guide the rational design of materials with desired properties.
Molecular dynamics simulations can provide insights into the self-assembly and morphology of thin films, which are crucial for device performance. By combining the predictive power of computational modeling with the practical insights gained from experimental synthesis and characterization, researchers can accelerate the discovery and development of new high-performance materials based on the 2,6-diphenylfuro[2,3-f] researchgate.netbenzofuran scaffold. This integrated approach will be instrumental in unlocking the full potential of this versatile class of organic compounds.
Q & A
Q. What synthetic strategies are effective for synthesizing 2,6-diphenylfuro[2,3-f][1]benzofuran, and what challenges arise during purification?
- Methodological Answer : The Rap-Stoermer reaction is a key method for constructing benzofuran derivatives. For example, using 2,6-bis(bromoacetyl)pyridine and substituted salicylaldehydes under basic conditions can yield fused benzofuran systems. However, byproducts like 2,2,7,7-tetramethyl derivatives may form due to steric hindrance or competing cyclization pathways . Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol to isolate the target compound. Yield optimization requires precise control of reaction temperature (70–90°C) and stoichiometric ratios of reactants.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodological Answer : 1H NMR :
- Aromatic protons in the fused benzofuran system typically resonate at δ 7.2–7.8 ppm as doublets or triplets due to coupling with adjacent protons.
- Protons on the phenyl substituents appear as multiplets in δ 7.0–7.5 ppm.
13C NMR : - The carbonyl carbons in the furo-benzofuran core resonate at δ 160–170 ppm.
- Quaternary carbons in the fused ring system appear at δ 120–140 ppm.
Comparative analysis with reference data for structurally similar compounds (e.g., furo[2,3-f]benzofuran-4,8-dione) can validate assignments .
Advanced Questions
Q. What mechanistic insights explain the acid-catalyzed polymerization of this compound?
- Methodological Answer : Under acidic conditions (e.g., H2SO4), the furan ring undergoes protonation, leading to ring-opening intermediates that polymerize via electrophilic aromatic substitution. Competing pathways include:
- Dibenzofuran Formation : Intermediate coupling produces dibenzofuran derivatives, which hydrolyze to biphenyldiols under prolonged heating .
- Cross-Linking : Water or alcohols act as chain terminators, reducing polymerization. Kinetic studies (e.g., GC-MS monitoring) reveal that solvent polarity and proton concentration critically influence reaction selectivity.
Q. How do computational methods predict the optoelectronic properties of this compound for photovoltaic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets can model:
- HOMO-LUMO Gaps : Narrow gaps (~2.1–2.5 eV) suggest suitability as electron donors in organic solar cells.
- Charge Transport : Marcus theory predicts hole mobility using reorganization energies derived from geometry optimizations.
Experimental validation via UV-Vis (absorption peaks ~450–550 nm) and cyclic voltammetry (oxidation potentials ~0.8–1.2 V vs. Ag/Ag+) aligns with computational results .
Contradictions and Resolutions
- Synthetic Byproducts : reports tetramethyl byproducts, while highlights dibenzofuran formation. These discrepancies arise from differing reaction conditions (acidic vs. basic media). Researchers must tailor solvent and catalyst choices to suppress undesired pathways.
- Stability in Acid : notes hydrolysis of dibenzofuran to biphenyldiols, whereas assumes stability in photovoltaic applications. Stability tests (TGA/DSC) under operational conditions (e.g., 85°C, humidity) are recommended for device integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
